GTP Dialdehyde

Description

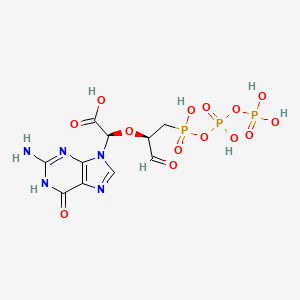

GTP Dialdehyde (2',3'-dialdehyde guanosine triphosphate) is a chemically modified GTP derivative where the ribose moiety is oxidized to form reactive aldehyde groups at the 2' and 3' positions of the sugar ring . This modification enables covalent interactions with lysine residues in proteins, particularly within nucleotide-binding pockets. It is widely used to study G protein alpha-subunits (e.g., Gsα), where it irreversibly binds to Lys324 in the effector domain, stabilizing conformational changes during G protein activation . Its primary applications include probing nucleotide-protein interactions and elucidating signaling mechanisms in biochemical systems.

Properties

CAS No. |

58045-02-6 |

|---|---|

Molecular Formula |

C10H14N5O14P3 |

Molecular Weight |

521.16 g/mol |

IUPAC Name |

(2R)-2-(2-amino-6-oxo-1H-purin-9-yl)-2-[(2R)-1-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]-3-oxopropan-2-yl]oxyacetic acid |

InChI |

InChI=1S/C10H14N5O14P3/c11-10-13-6-5(7(17)14-10)12-3-15(6)8(9(18)19)27-4(1-16)2-30(20,21)28-32(25,26)29-31(22,23)24/h1,3-4,8H,2H2,(H,18,19)(H,20,21)(H,25,26)(H2,22,23,24)(H3,11,13,14,17)/t4-,8-/m1/s1 |

InChI Key |

WBRWDENTTNQUMV-SPGJFGJESA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@@H](C(=O)O)O[C@@H](CP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C(C(=O)O)OC(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine triphosphate dialdehyde typically involves the oxidation of guanosine triphosphate. One common method is the periodate oxidation of guanosine triphosphate, which selectively oxidizes the vicinal diol groups on the ribose moiety to form the dialdehyde . The reaction is usually carried out in an aqueous solution at a neutral pH, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of guanosine triphosphate dialdehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Guanosine triphosphate dialdehyde undergoes various chemical reactions, including:

Oxidation: Further oxidation of the aldehyde groups can lead to the formation of carboxylic acids.

Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.

Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Periodate is commonly used for the initial oxidation of guanosine triphosphate to form guanosine triphosphate dialdehyde.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the aldehyde groups.

Nucleophiles: Amines and hydrazines are typical nucleophiles that react with the aldehyde groups to form Schiff bases or hydrazones.

Major Products Formed

Carboxylic Acids: Formed by further oxidation of the aldehyde groups.

Alcohols: Formed by the reduction of the aldehyde groups.

Schiff Bases and Hydrazones: Formed by the reaction of the aldehyde groups with amines and hydrazines, respectively.

Scientific Research Applications

Guanosine triphosphate dialdehyde has several applications in scientific research:

Molecular Biology: Employed in the study of guanine nucleotide exchange reactions and receptor-dependent activation of G-proteins.

Pharmacology: Utilized in drug discovery efforts to identify potential inhibitors of G-protein-coupled receptors.

Chemical Biology: Serves as a tool for covalent modification of proteins, enabling the study of protein function and interactions.

Mechanism of Action

Guanosine triphosphate dialdehyde exerts its effects by covalently modifying the guanine nucleotide-binding site of G-proteins. The aldehyde groups react with nucleophilic residues, such as lysine or cysteine, in the binding site, forming stable covalent bonds. This modification prevents the binding of guanosine triphosphate and guanosine diphosphate, thereby inhibiting the activation and signaling functions of the G-protein . The disruption of G-protein signaling pathways can have significant effects on various cellular processes, including cell proliferation, differentiation, and migration .

Comparison with Similar Compounds

Structural and Functional Analogues

2',3'-Dialdehyde GTP (dial GTP)

- Structure : Identical to GTP Dialdehyde but specifically tested as a competitive inhibitor of guanylate cyclase .

- Function: Binds to the catalytic site of guanylate cyclase with high affinity (Ki = 1 µM), surpassing the inhibitory potency of adenosine triphosphate (Ki = 9 µM) .

- Key Difference : Unlike this compound, which targets G protein alpha-subunits, dial GTP primarily inhibits guanylate cyclase activity in a reversible manner .

Malonic Dialdehyde

- Structure : A β-dicarbonyl compound (CH₂(CHO)₂) used as a marker for oxidative stress .

- Function : Reflects reactive oxygen species (ROS) production, particularly in cancer studies. For example, ID 3833 (a thiosemicarbazone derivative) elevates malonic dialdehyde levels, correlating with pro-apoptotic effects .

- Key Difference : Lacks nucleotide specificity and serves as a broad-spectrum oxidative stress indicator, unlike this compound’s targeted protein interactions .

Maleic Dialdehyde (MDA)

- Structure : An α,β-unsaturated aldehyde (CH₂=CH(CHO)₂) derived from lipid peroxidation .

- Function : Quantified via colorimetric assays to assess lipid damage in pathologies (e.g., doxorubicin-induced cardiotoxicity) .

Phenolic Dialdehydes (e.g., 3,4-DHPEA-EDA)

- Structure: Dialdehyde forms of olive oil phenolics (e.g., decarboxymethyl oleuropein aglycone) .

- Function : Antioxidants in food chemistry, mitigating oxidative rancidity .

- Key Difference : Functionally distinct from this compound, as they act as dietary antioxidants without nucleotide-binding properties .

Comparative Analysis Table

Mechanistic Distinctions

- Covalent Binding: this compound uniquely forms Schiff bases with lysine residues (e.g., Lys324 in Gsα), irreversibly trapping proteins in specific states . Other dialdehydes (e.g., malonic, maleic) react non-specifically with amines or thiols, reflecting oxidative damage rather than targeted signaling modulation.

- Enzyme Inhibition : While both this compound and dial GTP inhibit enzymes, this compound’s effects are irreversible due to covalent modification, whereas dial GTP acts reversibly .

- Biological Context: this compound is confined to nucleotide-driven signaling pathways, whereas phenolic dialdehydes operate in food chemistry, and malonic/maleic dialdehydes serve as metabolic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.